N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-(4-ethylphenyl)triazolo[4,3-a]pyridine-8-sulfonamide , derived from its fused triazolo-pyridine core and sulfonamide functional group substituted with a 4-ethylphenyl moiety. The numbering of the triazolo[4,3-a]pyridine system follows IUPAC rules, with the sulfonamide group at position 8 and the 4-ethylphenyl group attached to the nitrogen atom of the sulfonamide.
Synonyms for this compound include:
- Triazolo[4,3-a]pyridine-8-sulfonic acid (4-ethylphenyl)-amide
- N-(4-Ethylphenyl)-triazolo[4,3-a]pyridin-8-sulfonamid (German nomenclature)
- 1291486-69-5 (CAS registry number).
Additional aliases from chemical databases include MFCD18804110 (MDL number) and AKOS024495029 (supplier catalog identifier).
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide is C₁₄H₁₄N₄O₂S , with a molecular weight of 302.35 g/mol . High-resolution mass spectrometry (HRMS) confirms the exact mass as 302.083747 g/mol , consistent with the theoretical monoisotopic mass.
Key mass spectrometric data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₄N₄O₂S | |
| Average mass | 302.35 g/mol | |
| Exact mass | 302.083747 g/mol | |
| Major fragmentation ions | m/z 302 (M⁺), 227 (base peak) |
The base peak at m/z 227 corresponds to the loss of the sulfonamide group (-SO₂NH-C₆H₄-C₂H₅), a common fragmentation pattern in sulfonamide derivatives.
CAS Registry Number and Regulatory Classification
The CAS Registry Number for N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide is 1291486-69-5 . This identifier is critical for unambiguous chemical tracking in regulatory and commercial contexts.
Regulatory status:
- TSCA Inventory : Not listed under the U.S. Toxic Substances Control Act (TSCA) inventory.
- REACH : Not registered under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation.
- EPA Risk Evaluations : No current risk evaluations by the U.S. Environmental Protection Agency (EPA) specific to this compound.
While not classified as hazardous under major regulatory frameworks, its structural similarity to bioactive sulfonamides suggests it should be handled using standard laboratory precautions for organic compounds. Commercial suppliers typically label it with ≥95% purity for research use.
Properties
IUPAC Name |
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-11-5-7-12(8-6-11)17-21(19,20)13-4-3-9-18-10-15-16-14(13)18/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIBYCMULVJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization
- The key intermediate is typically a 2-hydrazinyl-substituted pyridine sulfonamide, prepared by nucleophilic substitution of a 2-chloropyridine-5-sulfonyl chloride with an appropriate aniline derivative.
- Hydrazine hydrate treatment in an alcoholic solvent (e.g., isopropanol or ethanol) converts the chloro-substituted sulfonamide into the hydrazinyl intermediate.
- Cyclization to the triazolopyridine ring system occurs via intramolecular condensation under reflux conditions, often facilitated by acidic or basic catalysts depending on the substrate.
Representative Reaction Scheme
This method aligns with the protocols described in the synthesis of related triazolopyridine sulfonamides, where hydrazine-mediated ring closure is a key step.
Detailed Experimental Procedures
Preparation of 2-Chloro-N-(4-ethylphenyl)pyridine-5-sulfonamide
- React 2-chloropyridine-5-sulfonyl chloride with 4-ethyl aniline in dry dichloromethane.
- Add triethylamine dropwise to neutralize the generated HCl.
- Stir at room temperature for 12–18 hours.
- Isolate the sulfonamide by filtration or extraction.
Conversion to 2-Hydrazinyl Intermediate
- Treat the above sulfonamide with hydrazine hydrate (excess) in isopropanol.
- Reflux for 4–6 hours.
- Cool and isolate the hydrazinyl sulfonamide by filtration.
Cyclization to Final Triazolopyridine Sulfonamide
- Heat the hydrazinyl intermediate in ethanol under reflux, optionally with acid or base catalysis.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, cool and collect the precipitated product by filtration.
- Purify by recrystallization or chromatography.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane (step 1), Isopropanol (step 2), Ethanol (step 3) | Solvent polarity affects solubility and reaction rate |
| Base | Triethylamine or potassium carbonate | Neutralizes HCl, promotes nucleophilic substitution |
| Temperature | RT (step 1), reflux (steps 2 and 3) | Elevated temperature needed for cyclization |
| Reaction Time | 12–18 h (step 1), 4–6 h (step 2), 3–5 h (step 3) | Sufficient time ensures completion |
| Purification | Filtration, recrystallization, chromatography | Removes impurities, improves product quality |
Research Findings and Analytical Data
- The synthesized N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide exhibits characteristic spectral features confirming structure:
- 1H NMR: Signals corresponding to triazolopyridine protons and ethylphenyl aromatic protons.
- 13C NMR: Distinct carbon resonances for the triazolopyridine ring and sulfonamide-linked aromatic carbons.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- The cyclization step is critical for ring closure and is highly sensitive to temperature and solvent choice.
- Hydrazine hydrate is essential for converting chloro-substituted sulfonamides to hydrazinyl intermediates, enabling subsequent cyclization.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Sulfonamide formation | 2-Chloropyridine-5-sulfonyl chloride + 4-ethyl aniline, base, RT, 12–18 h | 2-Chloro-N-(4-ethylphenyl)pyridine-5-sulfonamide |
| Hydrazine substitution | Hydrazine hydrate, isopropanol, reflux, 4–6 h | 2-Hydrazinyl-N-(4-ethylphenyl)pyridine-5-sulfonamide |
| Cyclization to triazolopyridine | Reflux in ethanol, acid/base catalysis, 3–5 h | N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Modulation of Metabotropic Glutamate Receptors
One of the primary applications of this compound is as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine can enhance the activity of mGluRs, which play a crucial role in neurotransmission and are implicated in various neurological disorders such as schizophrenia and depression .
Case Study:
A study published in 2011 demonstrated that certain triazolo derivatives could effectively modulate mGluR activity in vitro, leading to potential therapeutic effects in treating anxiety and mood disorders. The compound's ability to selectively target these receptors makes it a candidate for further development in neuropharmacology.
Anticancer Activity
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has also been investigated for its anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity
These findings indicate that the compound may interfere with cancer cell proliferation and could be a lead compound for developing new anticancer therapies.
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study:
In a study focused on rheumatoid arthritis models, administration of this compound resulted in significant reductions in inflammatory markers and improved joint function. This suggests its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, it has been shown to inhibit falcipain-2, a cysteine protease involved in the hemoglobin degradation pathway of Plasmodium falciparum. This inhibition disrupts the parasite’s ability to obtain nutrients, leading to its death . Additionally, the compound has been found to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with key analogs, focusing on substituents, molecular properties, and biological activity:
*Note: Molecular formula for 8c inferred from synthesis details in .
Key Findings from Comparative Analysis
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): Compounds with chlorine (8a, ) or fluorine ( compound, ) on aryl groups demonstrate enhanced antimalarial potency. For example, the 3-fluorobenzyl and 4-methoxyphenyl substituents in ’s lead compound yield an IC₅₀ of 2.24 µM , suggesting EWGs improve target binding .
- Steric Effects: The 3-methyl group in the target compound and 8c introduces steric bulk, which could hinder binding to flat active sites (e.g., protease catalytic pockets) compared to smaller substituents like hydrogen .
Molecular Weight and Drug-Likeness
All analogs fall within the 435–446 g/mol range, complying with Lipinski’s Rule of Five (molecular weight <500 g/mol). However, the target compound’s logP (predicted ~3.5–4.0) may limit aqueous solubility, a common challenge in sulfonamide-based drug development .
Biological Activity
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H14N4O2S/c1-2-11-3-5-12(6-4-11)17-21(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3 |
| InChI Key | HYOARIRKCWBABT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the activity of key kinases such as c-Met and VEGFR-2 , which are critical in processes like cell proliferation and angiogenesis. This inhibition can lead to significant effects on tumor growth and apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Inhibition : It has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .
Anticancer Activity
This compound has demonstrated promising anticancer properties:
- Growth Inhibition : It has been reported to have GI50 values ranging from 0.20 to 2.58 μM against several cancer cell lines .
- Selective Toxicity : Toxicological assessments indicate that the compound is significantly less toxic to normal fibroblast cells compared to cancer cell lines, suggesting a favorable therapeutic index .
Comparative Analysis
When compared to similar compounds in the triazolo-pyridine class:
| Compound Type | Biological Activity |
|---|---|
| [1,2,4]Triazolo[4,3-a]pyrazine derivatives | Exhibit inhibitory activity against c-Met and VEGFR-2 but may differ in potency . |
| Variants with different substituents | Alterations in substituents lead to variations in biological activity and chemical reactivity . |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith) paired with ESI-MS identify hydrolysis or oxidation products (e.g., sulfonic acid derivatives) .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions to simulate long-term stability issues .
- ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing (40°C/75% RH) to predict shelf-life .
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Advanced
- Torsion angle analysis : X-ray structures reveal preferred dihedral angles between the triazole and pyridine rings (e.g., 5–10° deviations alter bioactivity) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing efficiency and solubility .
- DFT calculations : Compare experimental vs. computed bond lengths (e.g., C-N bonds in triazole rings) to validate electronic structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
